

# o-Cumylphenol regulatory status other bisphenol analogs

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## Compound Focus: o-Cumylphenol

CAS No.: 18168-40-6

Cat. No.: S1520211

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## Hazard Profile Comparison of Bisphenol Analogues

Substance (Common Name)	CAS Number	Estrogenic Activity [1]	Anti-Androgenic Activity [1]	Baseline Toxicity (Microtox) IC50 [mg/L] [1]	Key Findings and Additional Endpoints
Bisphenol A (BPA)	80-05-7	EC50: 0.516 mg/L	EC50: 1.06 mg/L	9.41	Reference substance for comparison.
o-Cumylphenol (HPP)	18168-40-6 [2]	Active [3]	Active [3]	Information missing	Similar estrogen/androgen receptor activity as BPA; affects steroidogenesis, potentially leading to decreased androgen and increased estrogen/progestagen levels [3].

Substance (Common Name)	CAS Number	Estrogenic Activity [1]	Anti-Androgenic Activity [1]	Baseline Toxicity (Microtox) IC50 [mg/L] [1]	Key Findings and Additional Endpoints
Bisphenol S (BPS)	80-09-1	EC50: 1.76 mg/L	EC50: 2.08 mg/L	39.1	Less estrogenic than BPA but showed largest efficacy on 17 $\alpha$ -hydroxyprogesterone (steroidogenesis) [3] [1].
Bisphenol F (BPF)	620-92-8	EC50: 0.495 mg/L	EC50: 1.05 mg/L	11.1	Potency in the same order of magnitude as BPA [4] [1].
Bisphenol AF (BPAF)	1478-61-1	EC50: 0.262 mg/L	EC50: 0.448 mg/L	5.81	One of the most potent analogues; higher estrogenic potency than BPA [1].
Bisphenol AP (BPAP)	1571-75-1	Information missing	Information missing	Information missing	Down-regulates androgen receptor (AR) in castration-resistant prostate cancer cell lines [5].
Tetrabromobisphenol A (TBBPA)	79-94-7	Anti-estrogenic (IC50: 0.789 mg/L)	Active	7.11	Shows anti-estrogenic instead of estrogenic activity [1].

## Detailed Experimental Protocols

The data in the table above is primarily derived from standardized *in vitro* (test tube) bioassays. Here are the detailed methodologies for the key experiments cited.

### 1. Endocrine Activity Assays (Yeast-Based Reporter Gene Assays) [1]

- **Objective:** To detect agonist (activating) and antagonist (blocking) activities on human nuclear hormone receptors like the Estrogen Receptor (ER) and Androgen Receptor (AR).
- **Protocol Summary:**
  - **Test System:** Genetically modified yeast (*Saccharomyces cerevisiae*) cells stably transfected with plasmids containing the human estrogen or androgen receptor and a reporter gene.
  - **Procedure:** Yeast cells are exposed to a range of concentrations of the test chemical (e.g., bisphenol analogues) for a defined period.
  - **Measurement:** Agonist activity is measured by the expression of the reporter gene (e.g., leading to a color change), which indicates the receptor was activated. For antagonist activity, the test is run in the presence of a known agonist, and the reduction in signal indicates receptor blockade.
  - **Data Analysis:** Dose-response curves are generated to calculate effective concentration (EC50) or inhibitory concentration (IC50) values.

### 2. Baseline (Non-Specific) Toxicity Assay [1]

- **Objective:** To assess the general, non-specific toxicity of a chemical to living cells.
- **Protocol Summary:**
  - **Test System:** Luminescent marine bacteria *Aliivibrio fischeri* (Microtox assay).
  - **Procedure:** Bacterial suspensions are exposed to the test chemical. The metabolic activity of healthy bacteria produces constant luminescence.
  - **Measurement:** A reduction in luminescence after exposure indicates inhibition of metabolism and is a measure of toxicity. The IC50 is the concentration that causes a 50% inhibition of luminescence.
  - **Data Analysis:** The IC50 value is calculated from a dose-response curve.

### 3. Steroidogenesis Assay [3]

- **Objective:** To evaluate the chemical's impact on the production of steroid hormones (e.g., androgens, estrogens, progestagens, corticosteroids).
- **Protocol Summary:**
  - **Test System:** Human adrenal carcinoma cell line (H295R), which is capable of producing all major steroid hormones.
  - **Procedure:** Cells are exposed to the test chemical for 48 hours.
  - **Measurement:** The concentrations of multiple steroid hormones (e.g., testosterone, estradiol, progesterone, cortisol) in the cell culture medium are quantified using specific and sensitive

methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

- **Data Analysis:** Changes in hormone levels in treated cells are compared to levels in control (untreated) cells to identify specific patterns of disruption.

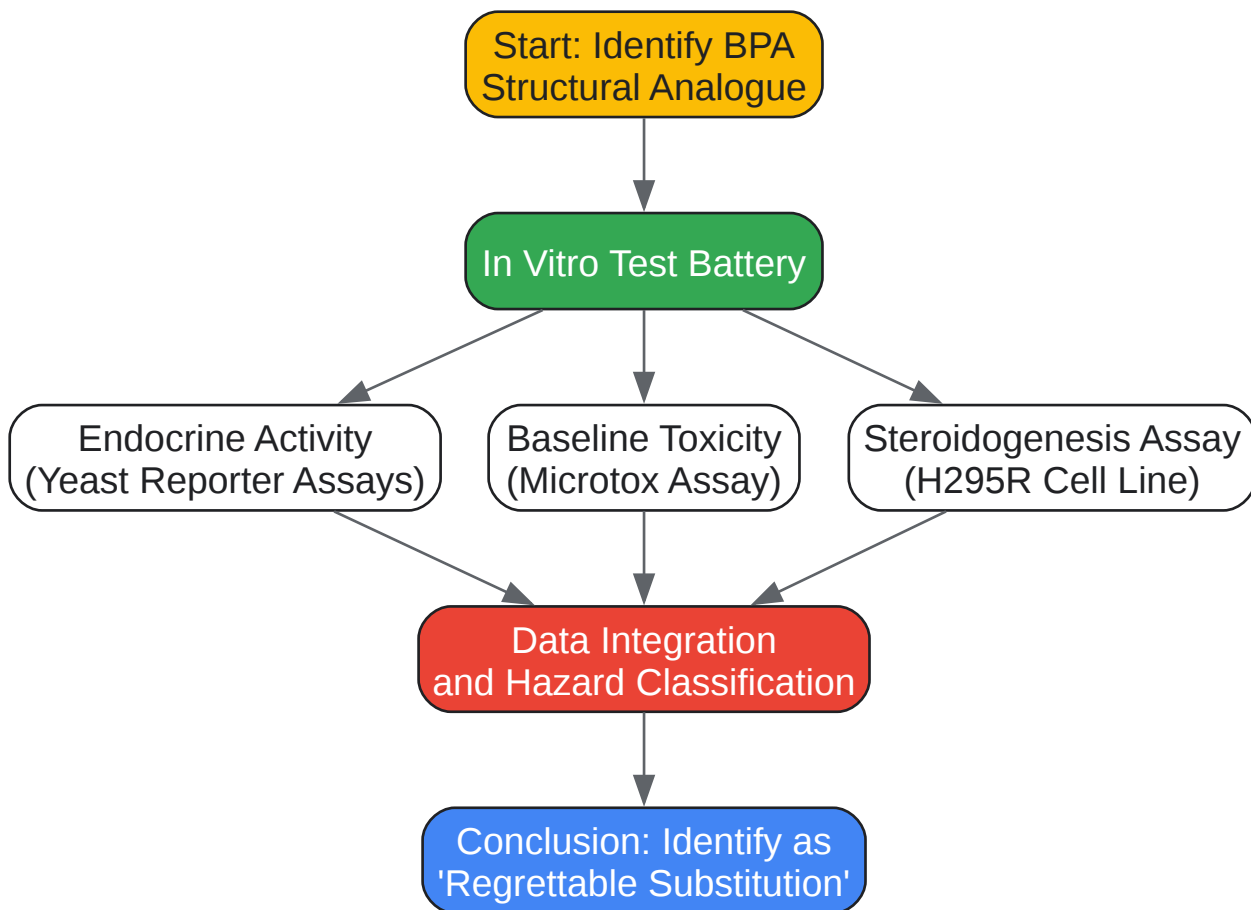
## Regulatory Status and the "Regrettable Substitution" Concern

The movement to replace BPA is global, but regulatory approaches for its analogues are evolving.

- **Regulatory Context:** Due to health concerns, BPA is regulated in many regions (e.g., its use is heavily restricted in food-contact materials in the European Union [6] and Canada [7]). This has driven the market toward "BPA-free" products, often containing other bisphenols [4] [7].
- **The "Regrettable Substitution" Problem:** Scientific studies consistently show that many BPA alternatives, including **o-Cumylphenol**, BPS, and BPF, have **endocrine-disrupting properties comparable to, and sometimes stronger than, BPA itself** [4] [3] [1]. This has led experts to classify them as "regrettable substitutions" [1].
- **Official Recognition:** Governments are beginning to act on this broader class of chemicals. For example, **the European Union has moved to regulate "other bisphenols and bisphenol derivatives" in food-contact materials** [6], and **Canada is actively grouping BPA analogues for assessment** to ensure safer substitutions [7].

## Research Workflow for Bisphenol Hazard Assessment

The diagram below outlines the logical workflow used in the cited research to evaluate the potential hazards of bisphenol analogues.



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## Key Research Gaps and Future Directions

Despite the clear hazards identified, several research gaps remain critical for a full safety assessment:

- **Limited In Vivo Data:** Most available data, including that for **o-Cumylphenol**, is from *in vitro* studies. More complex *in vivo* (animal) studies are needed to confirm effects in whole organisms and establish safe exposure levels.
- **Chronic Exposure and Mixture Effects:** The long-term health impacts of continuous, low-dose exposure are poorly understood. Furthermore, humans are exposed to multiple bisphenols simultaneously, and their combined effects may be stronger than individually [1].
- **Detailed O-Cumylphenol Toxicity Data:** As the table shows, quantitative data for **o-Cumylphenol** is less comprehensive than for BPS or BPF, highlighting a need for more focused research [3].

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